molecular formula C13H15NO2 B2708813 1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dione CAS No. 14377-63-0

1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dione

Cat. No. B2708813
CAS RN: 14377-63-0
M. Wt: 217.268
InChI Key: BWSCMJUJHSJAEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dione (PPED) is an organic molecule with a molecular weight of 204.22 g/mol . It has been shown to be a potent inhibitor of methylphenidate in vitro and in vivo . It is also known to inhibit the transfer of certain substances .


Molecular Structure Analysis

The molecular formula of 1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dione is C13H15NO2 . The SMILES string representation of the molecule is C1CCN(CC1)C(=O)C(=O)C2=CC=CC=C2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dione include a molecular weight of 217.26 g/mol . The density is predicted to be 1.154±0.06 g/cm3 . The boiling point is predicted to be 343.0±25.0 °C . The melting point is 107-108 °C .

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . The company does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . The product is classified as Eye Dam. 1 according to the GHS classification, and the precautionary statements include P280 - P305 + P351 + P338 .

properties

IUPAC Name

1-phenyl-2-piperidin-1-ylethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c15-12(11-7-3-1-4-8-11)13(16)14-9-5-2-6-10-14/h1,3-4,7-8H,2,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWSCMJUJHSJAEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyl phenylglyoxylate (12.50 Kg, 76.1 mol, 1 eq) was added dropwise to a stirred mixture of piperidine (19.45 Kg, 228 mol, 3 eq) and methanol (5.0 L) for 3.5 hours to maintain the temperature at 45–55° C. The mixture was stirred at the same temperature for 0.5 hour and kept overnight at +4° C. The precipitated solid was filtered off, washed on the filter with cold methanol (5 L) and dried under reduced pressure to a constant weight to give 15.90 kg (96%) of 1-(phenylglyoxylyl)piperidine with 99.9% purity by GC.
Quantity
12.5 kg
Type
reactant
Reaction Step One
Quantity
19.45 kg
Type
reactant
Reaction Step One
Quantity
5 L
Type
solvent
Reaction Step One

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